molecular formula C12H9ClN2O B1682265 N-(3-chlorophenyl)picolinamide CAS No. 61350-00-3

N-(3-chlorophenyl)picolinamide

Cat. No. B1682265
CAS RN: 61350-00-3
M. Wt: 232.66 g/mol
InChI Key: SUYUTNCKIOLMAJ-UHFFFAOYSA-N
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Description

“N-(3-chlorophenyl)picolinamide” is a chemical compound with the IUPAC name N-(3-chlorophenyl)-2-pyridinecarboxamide . It has a molecular weight of 232.67 .


Synthesis Analysis

The synthesis of “N-(3-chlorophenyl)picolinamide” involves several steps. One method involves the use of peracetic acid, 4-tolyl iodide, and platinum on carbon at 20°C for 12 hours . Another method involves the use of N-iodo-succinimide, [bis(acetoxy)iodo]benzene, and copper(I) chloride in N,N-dimethyl-formamide at 60°C for 3 hours .


Molecular Structure Analysis

The molecular formula of “N-(3-chlorophenyl)picolinamide” is C12H9ClN2O . The InChI code is 1S/C12H9ClN2O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,(H,15,16) .


Physical And Chemical Properties Analysis

“N-(3-chlorophenyl)picolinamide” is a solid compound that should be stored in an inert atmosphere, preferably in a freezer, under -20°C . It has a high GI absorption and is BBB permeant .

Scientific Research Applications

Neuroscience Research

VU 0364770 is recognized as a positive allosteric modulator at mGlu4 receptors . This compound has shown promise in reversing haloperidol-induced catalepsy and preventing attentional deficit and forelimb asymmetry in rodent models of Parkinson’s disease . Its role in modulating glutamate receptors suggests potential applications in studying various neurological conditions and developing treatments.

Pharmacological Applications

In pharmacology, VU 0364770 exhibits affinity for monoamine oxidase (MAO) enzymes , specifically MAO-B and MAO-A . This indicates its potential use in researching treatments for diseases related to neurotransmitter regulation, such as depression or Parkinson’s disease.

Metabolic Disease Research

The compound’s modulation of mGluR4 receptors also ties it to therapeutic areas concerning endocrinology and metabolic diseases . It could be instrumental in understanding metabolic pathways and developing drugs for metabolic disorders.

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Future Directions

“N-(3-chlorophenyl)picolinamide” has shown efficacy in preclinical rodent models of Parkinson’s Disease, both alone and in combination with l-DOPA or an adenosine 2A receptor antagonist . This suggests potential roles for selective mGlu4 PAMs in the symptomatic treatment of Parkinson’s Disease and as a possible augmentation strategy with either l-DOPA or A2A antagonists .

properties

IUPAC Name

N-(3-chlorophenyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYUTNCKIOLMAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356877
Record name N-(3-chlorophenyl)picolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61350-00-3
Record name N-(3-chlorophenyl)picolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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